1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione

Lipophilicity Drug design Membrane permeability

1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione (CAS 140481-00-1), also referred to as 1-(2-(trifluoromethyl)benzyl)-1H-pyrrole-2,5-dione or N-(2-trifluoromethylbenzyl)maleimide, is a synthetic N-substituted maleimide derivative belonging to the pyrrole-2,5-dione class. With a molecular formula of C12H8F3NO2 and a molecular weight of 255.19 g·mol⁻¹, this compound features an ortho-trifluoromethyl-substituted benzyl group attached to the maleimide nitrogen, imparting distinctive electronic and steric properties.

Molecular Formula C12H8F3NO2
Molecular Weight 255.19 g/mol
CAS No. 140481-00-1
Cat. No. B15210017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione
CAS140481-00-1
Molecular FormulaC12H8F3NO2
Molecular Weight255.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C(=O)C=CC2=O)C(F)(F)F
InChIInChI=1S/C12H8F3NO2/c13-12(14,15)9-4-2-1-3-8(9)7-16-10(17)5-6-11(16)18/h1-6H,7H2
InChIKeyXAYSLJUSDPDOJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione (CAS 140481-00-1): Fluorinated Maleimide Building Block for Medicinal Chemistry and Materials Science Procurement


1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione (CAS 140481-00-1), also referred to as 1-(2-(trifluoromethyl)benzyl)-1H-pyrrole-2,5-dione or N-(2-trifluoromethylbenzyl)maleimide, is a synthetic N-substituted maleimide derivative belonging to the pyrrole-2,5-dione class . With a molecular formula of C12H8F3NO2 and a molecular weight of 255.19 g·mol⁻¹, this compound features an ortho-trifluoromethyl-substituted benzyl group attached to the maleimide nitrogen, imparting distinctive electronic and steric properties . It is primarily positioned as a fluorinated building block for organic synthesis and medicinal chemistry research, with commercial availability at 97–98% purity supported by batch-specific quality control documentation including NMR, HPLC, and GC analysis .

Why N-Benzylmaleimide or Other N-Substituted Maleimide Analogs Cannot Simply Replace 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione in Research and Development


The ortho-trifluoromethylbenzyl substituent in CAS 140481-00-1 confers a materially different physicochemical and reactivity profile compared to non-fluorinated N-benzylmaleimide (CAS 1631-26-1) and regioisomeric analogs such as the para-CF3 variant (CAS 140481-02-3). The electron-withdrawing CF3 group increases the electrophilicity of the maleimide double bond, enhancing its reactivity as a dienophile and Michael acceptor [1], while the ortho positioning introduces steric constraints that alter the conformational preferences around the N–benzyl bond and can influence stereochemical outcomes in cycloaddition reactions [2]. Furthermore, the approximately 10-fold increase in computed lipophilicity (LogP ~2.07 vs. ~1.05 for N-benzylmaleimide) translates to significantly different membrane permeability and pharmacokinetic behavior when the compound is employed as a precursor or pharmacophore in medicinal chemistry programs [3]. These differences mean that substituting a non-fluorinated or differently substituted analog will not recapitulate the same reactivity, selectivity, or biological profile in downstream applications.

Quantitative Differentiation Evidence: 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione vs. Closest Analogs


LogP Enhancement: ~10-Fold Increase in Lipophilicity vs. Non-Fluorinated N-Benzylmaleimide

The target compound exhibits a computed octanol-water partition coefficient (LogP) of 2.07, compared to N-benzylmaleimide (CAS 1631-26-1, the direct non-fluorinated analog) with a LogP of 1.05–1.78 depending on the prediction method . Using the most conservative comparison (2.07 vs. 1.05 from consistent Chemsrc/ACD methodology), this represents an approximately 10.5-fold difference in partition coefficient . The trifluoromethyl group is well-established to enhance lipophilicity and membrane permeability while maintaining similar hydrogen-bonding capacity, as the polar surface area (PSA) remains unchanged at 37.38 Ų for both compounds .

Lipophilicity Drug design Membrane permeability

Molecular Weight Increase with Preserved PSA: Enhanced Passive Permeability Potential Index

Compared to N-benzylmaleimide (MW 187.19, PSA 37.38 Ų), the target compound (MW 255.19, PSA 37.38 Ų) achieves a 36% increase in molecular weight with zero increase in polar surface area . This combination — higher MW with identical PSA — is generally predictive of improved passive membrane permeability per the established PSA-based absorption models [1]. The trifluoromethyl group adds hydrophobic surface area without introducing additional hydrogen bond donors or acceptors, maintaining a hydrogen bond donor count of 0 and acceptor count of 2–3 for both compounds.

Drug-likeness ADME Physicochemical profiling

Ortho-CF3 Steric Effects: Conformational and Stereochemical Differentiation from Para-CF3 Isomer

The ortho-trifluoromethyl group in CAS 140481-00-1 imposes steric constraints absent in the para-substituted regioisomer (CAS 140481-02-3), despite both compounds sharing identical molecular formula (C12H8F3NO2), MW (255.19), LogP (2.07), and PSA (37.38) . Literature on N-arylmaleimide crystallography demonstrates that ortho-substituents increase the dihedral angle between the aryl and maleimide ring planes — with bulky ortho groups producing rotations exceeding 50–80°, compared to near-coplanar arrangements for para-substituted or unsubstituted analogs [1]. This conformational difference directly impacts the stereochemical outcomes of cycloaddition reactions: N-arylmaleimides lacking ortho substituents show trans/cis product ratios of approximately 1.4–2.6:1 in azomethine imine cycloadditions, whereas ortho-substituted variants can exhibit altered or reversed diastereoselectivity [2].

Stereochemistry Atropisomerism Cycloaddition selectivity

Enhanced Maleimide Electrophilicity: Electron-Withdrawing CF3 Effect on Reactivity Compared to Non-Fluorinated N-Benzylmaleimide

The trifluoromethyl group is among the strongest electron-withdrawing substituents in organic chemistry (Hammett σₘ = 0.43, σₚ = 0.54), and its presence on the benzyl ring inductively increases the electrophilic character of the maleimide double bond relative to the non-fluorinated N-benzylmaleimide [1]. This enhanced electrophilicity is directly relevant to the compound's utility as a Michael acceptor and dienophile in [3+2] and [4+2] cycloadditions. Class-level evidence from trifluoromethyl-substituted N-phenylmaleimides demonstrates that these fluorinated monomers readily undergo radical polymerization to yield high-molecular-weight polymers with excellent solvent resistance — with poly(4TFPhMI) being insoluble in most common organic solvents, and onset thermal decomposition temperatures (Tinit) of 352–368°C being comparable to poly(N-phenylmaleimide) (Tinit = 364°C) [2]. The analogous N-benzylmaleimide is a well-precedented substrate for [3+2] cycloaddition with trifluoromethyldiazomethane, demonstrating the maleimide core's competence as a dipolarophile .

Electrophilicity Michael acceptor Cycloaddition reactivity

Commercial Purity and Batch-Level Quality Assurance: 97–98% with NMR, HPLC, and GC Documentation

CAS 140481-00-1 is commercially available from multiple independent vendors at documented purity levels of 97% (Bidepharm, with batch-specific NMR, HPLC, and GC certificates of analysis) and 98% (LeYan) . This contrasts with the N-phenyl analog N-[2-(trifluoromethyl)phenyl]maleimide (CAS 34520-59-7), which is typically offered at 95–97% purity range , and the para-CF3 benzyl isomer (CAS 140481-02-3) offered at ≥95% purity . The availability of multi-technique analytical characterization (¹H NMR, ¹⁹F NMR, ¹³C NMR, HPLC, GC) provides procurement confidence for applications requiring stringent identity and purity verification, such as GLP-grade biological assays or polymerization reactions where impurities can terminate chain growth.

Quality control Reproducibility Procurement specification

Recommended Research and Industrial Application Scenarios for 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Fluorinated Building Block for Lead Optimization Requiring Enhanced Lipophilicity Without PSA Penalty

When a medicinal chemistry program requires a maleimide-containing building block with improved membrane permeability, CAS 140481-00-1 is quantitatively differentiated from N-benzylmaleimide by its ~10-fold higher LogP (2.07 vs. 1.05) while maintaining identical polar surface area (37.38 Ų) . This makes it particularly suitable for CNS-targeted programs where passive blood-brain barrier penetration is desired, or for targets located in intracellular compartments. The ortho-CF3 group also provides metabolic stability advantages — the trifluoromethyl group resists oxidative metabolism at the benzylic position, a common liability of unsubstituted benzyl groups [1].

Stereoselective Synthesis: Ortho-Substituted Dipolarophile for Cycloaddition Reactions with Distinct Diastereoselectivity

For synthetic chemistry applications involving [3+2] or [4+2] cycloadditions, the ortho-CF3 substitution pattern in CAS 140481-00-1 provides steric control over cycloaddition diastereoselectivity that is fundamentally different from the para-CF3 isomer (CAS 140481-02-3) . Based on established N-arylmaleimide structure-reactivity relationships, the ortho substituent increases the aryl–maleimide dihedral angle beyond 50°, altering the facial selectivity of cycloaddition and potentially enabling atropisomerically enriched products [1]. This is not achievable with the para isomer or with N-benzylmaleimide.

Polymer Chemistry: Fluorinated Maleimide Monomer for Thermally Stable and Solvent-Resistant Copolymers

In materials science, CAS 140481-00-1 carries the electron-withdrawing trifluoromethyl group that enhances the reactivity of the maleimide double bond in radical copolymerization while maintaining thermal stability comparable to non-fluorinated analogs, as demonstrated by class-level evidence from CF3-substituted N-phenylmaleimide polymers (Tinit = 352–368°C) . The enhanced electrophilicity promotes alternating copolymerization with electron-rich comonomers such as styrene, enabling precise sequence control in copolymer architectures [1]. The resulting fluorinated copolymers are expected to exhibit improved solvent resistance and reduced flammability compared to non-fluorinated N-benzylmaleimide-derived materials.

Agrochemical Discovery: Fluorinated Maleimide Scaffold for Structure-Activity Relationship Exploration

N-(trifluoromethylphenyl)maleimides have been patented as fungicidal agents effective against rice blast (Pyricularia oryzae) . CAS 140481-00-1 extends this chemotype by incorporating a methylene spacer between the maleimide nitrogen and the trifluoromethylphenyl ring, creating a distinct scaffold for agrochemical SAR exploration. The increased conformational flexibility from the benzyl spacer, combined with the retained electron-withdrawing CF3 effect, offers differentiated binding geometry compared to the directly N-linked phenylmaleimide series (e.g., CAS 34520-59-7), which may translate to altered target selectivity or resistance profiles [1].

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